Product packaging for N-(2-{3,4-bis[(4-methylbenzoyl)oxy]phenyl}-2-hydroxyethyl)-2-methylpropan-2-aminium mesylate(Cat. No.:CAS No. 30392-41-7)

N-(2-{3,4-bis[(4-methylbenzoyl)oxy]phenyl}-2-hydroxyethyl)-2-methylpropan-2-aminium mesylate

Cat. No.: B1667533
CAS No.: 30392-41-7
M. Wt: 557.7 g/mol
InChI Key: HODFCFXCOMKRCG-UHFFFAOYSA-N
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Description

Classification within Adrenergic Agonists

Bitolterol (B1667532) mesylate is classified as a beta-adrenergic agonist. nih.govontosight.aimedkoo.com More specifically, it is a selective beta-2 adrenergic receptor agonist. nih.govnih.govontosight.aigenome.jp Adrenergic receptors, which include alpha and beta subtypes, are G protein-coupled receptors that bind to the neurotransmitters norepinephrine (B1679862) and epinephrine (B1671497). labome.com Beta-2 adrenergic receptors are predominantly found in the smooth muscles of the airways. nih.govontosight.ai Agonism of these receptors leads to the relaxation of bronchial smooth muscle, a key mechanism in treating conditions characterized by bronchospasm. nih.govnih.govontosight.ai

The Prodrug Concept in Medicinal Chemistry

A notable chemical feature of bitolterol is its nature as a prodrug. nih.govnih.govmedkoo.comwikipedia.orgdrugbank.commedkoo.comncats.ioechemi.commedicinenet.comebi.ac.ukebi.ac.uk A prodrug is an inactive or less active compound that is converted to an active drug within the body through metabolic processes. ebi.ac.ukebi.ac.uk In the case of bitolterol, it is the di-4-toluate ester of colterol (B100066) (N-t-butylnoradrenaline). nih.govechemi.com Bitolterol itself is biologically inactive. nih.govmedkoo.comncats.io Upon administration, it undergoes hydrolysis by esterases, particularly within the lung, to yield the active metabolite, colterol. nih.govnih.govnih.govmedkoo.comresearchgate.net This bioconversion is a crucial aspect of its pharmacological profile and a classic example of the prodrug strategy in medicinal chemistry, designed to improve drug properties such as bioavailability, duration of action, or target specificity. rafflesuniversity.edu.inacs.org

Evolution of Beta-Adrenergic Research and Bitolterol Mesylate's Place

The development of bitolterol mesylate is situated within the broader history of beta-adrenergic research. Early research in this field focused on understanding the sympathetic nervous system and the effects of compounds like epinephrine and norepinephrine on various physiological processes, including bronchodilation. The identification of different beta-adrenergic receptor subtypes (beta-1, beta-2, and beta-3) allowed for the development of more selective agonists with improved therapeutic profiles and reduced side effects. labome.com Bitolterol, as a selective beta-2 adrenergic agonist prodrug, represented an effort to develop bronchodilators with a potentially longer duration of action and improved selectivity compared to earlier non-selective or less selective agents like isoproterenol. nih.govmedkoo.comresearchgate.net Studies compared bitolterol with other beta-2 agonists such as metaproterenol (B1677457) and albuterol. nih.govmedkoo.com Research findings indicated that bitolterol demonstrated a prolonged duration of action in animal studies compared to N-t-butylnoradrenaline (colterol) and isoproterenol. researchgate.net

Chemical Properties of Bitolterol Mesylate nih.govcymitquimica.comncats.iogenome.jpdrugbank.comscbt.com

PropertyValue
Molecular FormulaC₂₉H₃₅NO₈S
Molecular Weight557.66 g/mol
CAS Number30392-41-7
AppearanceOff-White to Light Beige (reported) cymitquimica.com
InChI KeyHODFCFXCOMKRCG-UHFFFAOYSA-N

Metabolic Activation of Bitolterol Mesylate nih.govnih.govnih.govmedkoo.comresearchgate.net

CompoundNatureActivation MechanismActive Metabolite
Bitolterol mesylateProdrugEsterase hydrolysisColterol

Comparison of Bronchodilator Activity (Animal Study) researchgate.net

CompoundDuration of Action (relative to N-t-butylnoradrenaline or isoproterenol)
Bitolterol10 times longer
N-t-butylnoradrenaline (Colterol) / Isoproterenol1 time

Comparison of Bronchodilator/Heart Rate Ratio (Animal Study) researchgate.net

CompoundBronchodilator/Heart Rate Ratio (relative to isoproterenol)
Bitolterol22 times higher
N-t-butylnoradrenaline (Colterol) / Salbutamol (B1663637)6 times higher
Isoproterenol1 time

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35NO8S B1667533 N-(2-{3,4-bis[(4-methylbenzoyl)oxy]phenyl}-2-hydroxyethyl)-2-methylpropan-2-aminium mesylate CAS No. 30392-41-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30392-41-7

Molecular Formula

C29H35NO8S

Molecular Weight

557.7 g/mol

IUPAC Name

[2-[3,4-bis[(4-methylbenzoyl)oxy]phenyl]-2-hydroxyethyl]-tert-butylazanium;methanesulfonate

InChI

InChI=1S/C28H31NO5.CH4O3S/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;1-5(2,3)4/h6-16,23,29-30H,17H2,1-5H3;1H3,(H,2,3,4)

InChI Key

HODFCFXCOMKRCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(C[NH2+]C(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)[O-]

Appearance

Solid powder

Other CAS No.

30392-41-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

30392-40-6 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

itolterol
bitolterol mesylate
bitolterol methanesulfonate
S-1540
Tornalate
Win 32784

Origin of Product

United States

Molecular and Receptor Pharmacology of Bitolterol Mesylate

Mechanism of Action at the Beta-2 Adrenergic Receptor Level

The pharmacological activity of bitolterol (B1667532) mesylate is entirely attributable to its active metabolite, colterol (B100066). The following sections detail the molecular interactions and signaling pathways initiated by colterol at the beta-2 adrenergic receptor.

Direct Agonism of Beta-2 Adrenergic Receptors

Bitolterol mesylate functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body. nih.govresearchgate.net This conversion occurs through hydrolysis by esterase enzymes, which are present in various tissues, including the lungs, yielding the active metabolite colterol (N-t-butylarterenol). nih.govnih.gov Colterol is a direct-acting sympathomimetic amine that selectively binds to and activates beta-2 adrenergic receptors. nih.govnih.gov These receptors are predominantly located on the surface of bronchial smooth muscle cells. nih.gov The agonistic binding of colterol to these receptors initiates the physiological response of bronchodilation. researchgate.netnih.gov

Intracellular Signaling Pathways: Adenylate Cyclase and Cyclic AMP Production

The activation of the beta-2 adrenergic receptor by colterol initiates a well-characterized intracellular signaling cascade. Beta-2 adrenergic receptors are coupled to a stimulatory G-protein (Gs). nih.govnih.gov Upon agonist binding, the receptor undergoes a conformational change, which in turn activates the Gs protein. researchgate.net The activated alpha subunit of the Gs protein then stimulates the enzyme adenylate cyclase. nih.govnih.gov

Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). nih.govnih.gov This increase in intracellular cAMP levels is the critical second messenger in the signaling pathway. nih.gov Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins. nih.gov This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in the relaxation of the bronchial smooth muscle tissue and subsequent bronchodilation. nih.govmdpi.com

Ligand-Receptor Interaction Dynamics

The interaction between an agonist and the beta-2 adrenergic receptor is a dynamic process involving specific molecular recognition at the binding site. The binding of agonists to the beta-2 adrenoceptor is thought to involve key interactions with specific amino acid residues within the transmembrane helices of the receptor. While specific molecular docking studies for colterol are not extensively detailed in the available literature, the general principles of beta-2 agonist binding provide a framework for understanding its interaction.

Agonists, like colterol, typically form hydrogen bonds with conserved serine residues in transmembrane helix 5 (Ser203 and Ser207). nih.gov The catecholamine-like structure of colterol, with its hydroxyl groups on the benzene (B151609) ring, is crucial for these interactions. The binding of the agonist is believed to induce a conformational change in the receptor, which is necessary for the activation of the G-protein signaling cascade. nih.gov This induced fit involves subtle rearrangements of the transmembrane helices, leading to the formation of an active receptor state. The specificity of this interaction ensures that the downstream signaling pathway is efficiently initiated.

Receptor Selectivity Studies

The clinical utility of beta-2 adrenergic agonists is closely tied to their selectivity for the beta-2 receptor subtype over the beta-1 subtype, which is predominantly found in cardiac tissue. Stimulation of beta-1 receptors can lead to undesirable cardiovascular side effects.

Beta-2 Adrenoceptor Selectivity Profile

Bitolterol's active metabolite, colterol, exhibits a preferential affinity for beta-2 adrenergic receptors over beta-1 adrenergic receptors. mdpi.com This selectivity is a key pharmacological feature that contributes to its bronchodilator effects with a reduced potential for cardiac stimulation. In vitro studies have quantified this selectivity by determining the inhibitory concentration (IC50) of colterol required to displace radiolabeled ligands from beta-1 and beta-2 adrenoceptors. One study reported an IC50 of 645 nM for beta-1 adrenoceptors and 147 nM for beta-2 adrenoceptors, indicating a higher affinity for the beta-2 subtype. shewaya.com

The selectivity ratio, calculated as the ratio of the IC50 for the beta-1 receptor to the IC50 for the beta-2 receptor, provides a quantitative measure of this preference. Based on the aforementioned IC50 values, colterol demonstrates a beta-2 selectivity ratio of approximately 4.4. This indicates that colterol is over four times more potent at beta-2 receptors than at beta-1 receptors.

Receptor SubtypeIC50 (nM)
Beta-1 Adrenoceptor645
Beta-2 Adrenoceptor147

Comparative Receptor Binding and Activation with Other Beta Agonists

The pharmacological profile of bitolterol's active metabolite, colterol, can be further understood by comparing its receptor binding and activation properties with those of other beta-adrenergic agonists. While direct head-to-head comparative studies that include colterol are limited, data from various in vitro experiments allow for a relative assessment of its selectivity and potency.

Isoproterenol, a non-selective beta-agonist, demonstrates high affinity for both beta-1 and beta-2 receptors and is often used as a reference compound in such studies. slu.se In contrast, agents like salbutamol (B1663637) (albuterol) and terbutaline (B1683087) show a marked preference for the beta-2 adrenoceptor. For instance, salbutamol and terbutaline have been reported to have beta-2 selectivity ratios of 29-fold and 61-fold over beta-1, respectively. mdpi.com

In functional assays measuring the stimulation of adenylate cyclase, the potency (EC50) and intrinsic activity (maximal effect) of different agonists can be compared. Studies have shown that while bitolterol produces a rapid onset of bronchodilation, its duration of action is significantly longer than that of isoproterenol. When compared to albuterol, bitolterol has been shown to produce a more sustained increase in FEV1 (forced expiratory volume in 1 second) at later time points post-administration. nih.gov

The following table provides a comparative overview of the receptor selectivity and potency of colterol and other selected beta-agonists based on available data. It is important to note that these values may vary between different studies and experimental conditions.

AgonistBeta-2 Selectivity Ratio (Beta-1/Beta-2 Affinity)Relative Potency (Bronchodilation)
Colterol (active metabolite of Bitolterol)~4.4Longer duration than Isoproterenol
IsoproterenolNon-selective (~1)High
Salbutamol (Albuterol)~29High
Terbutaline~61High
Salmeterol~2818High, long-acting

Stereochemical Basis of Receptor Activation: (R)-Enantiomer Potency

Bitolterol is a chiral molecule and was administered as a racemic mixture, which consists of an equal combination of two stereoisomers or enantiomers: (R)-bitolterol and (S)-bitolterol. nih.gov Enantiomers are non-superimposable mirror images of each other that possess identical physical and chemical properties in an achiral environment. However, within a chiral biological system, such as the human body, their pharmacological and metabolic behaviors can differ significantly. This is because biological targets like receptors are themselves chiral and can preferentially interact with one enantiomer over the other.

The therapeutic action of bitolterol is mediated by its active metabolite, colterol, which also exists in (R) and (S) forms. The interaction with the β2-adrenergic receptor, the target for bronchodilation, is highly stereoselective. Research findings indicate that the (R)-enantiomer of sympathomimetic amines, including the active metabolite of bitolterol, is substantially more potent than the (S)-enantiomer. This principle is observed in other β2-agonists like albuterol, where the (R)-albuterol enantiomer is primarily responsible for the therapeutic effect. nih.gov The three-dimensional structure of the (R)-enantiomer allows for a more optimal fit into the binding site of the β2-adrenergic receptor, leading to a more effective activation and subsequent cellular response that results in smooth muscle relaxation and bronchodilation. The (S)-enantiomer, in contrast, binds with much lower affinity and contributes minimally to the desired therapeutic effect.

Table 1: Enantiomeric Properties and Receptor Interaction Press the buttons to sort the table content.

PropertyDescription
ChiralityBitolterol is a chiral compound existing as a racemic (1:1) mixture of (R)- and (S)-enantiomers. nih.gov
Active FormThe active metabolite, colterol, is also chiral.
Receptor SelectivityThe β2-adrenergic receptor demonstrates high stereoselectivity.
PotencyThe (R)-enantiomer of the active metabolite is significantly more potent in activating the receptor than the (S)-enantiomer. nih.gov

Enzymatic Activation and Prodrug Hydrolysis

Bitolterol mesylate is pharmacologically classified as a prodrug. nih.govdrugbank.com This means it is administered in a biologically inactive or significantly less active form. To exert its therapeutic effect, it must undergo a chemical conversion, or biotransformation, within the body to yield the active therapeutic agent. nih.gov

The activation of bitolterol is accomplished through enzymatic hydrolysis catalyzed by esterases. nih.govnih.gov Esterases are a class of enzymes that cleave ester bonds, a fundamental reaction in the metabolism of many drugs and endogenous compounds. nih.gov Bitolterol is a di-ester, specifically the 3,4-di-p-toluate ester of colterol. nih.gov Upon administration, tissue esterases recognize and hydrolyze these two ester linkages, releasing the active parent molecule. nih.gov While various esterases exist in the body, carboxylesterases are well-known for their significant role in the hydrolysis and activation of a wide array of ester-containing prodrugs. nih.gov

The active metabolite resulting from the hydrolysis of bitolterol is N-tert-butylarterenol, a catecholamine more commonly known as colterol. nih.gov Bitolterol was specifically designed as a prodrug of colterol. The addition of the two p-toluate (B1214165) ester groups to the colterol molecule renders it inactive at the adrenergic receptor. This chemical modification enhances the compound's properties for administration before it reaches its target site, where the ester groups are subsequently removed by enzymatic action to unmask the active colterol molecule. nih.gov

A key feature of bitolterol's design is its site-specific activation, which is linked to the distribution of the activating enzymes. Esterases are present in high concentrations in pulmonary tissue. nih.govnih.gov When bitolterol mesylate is administered via inhalation, it is deposited directly in the airways. The abundant esterases within the lung rapidly hydrolyze the inactive prodrug into the active colterol. nih.govnih.gov This process of localized biotransformation concentrates the active bronchodilator at its intended site of action—the bronchial smooth muscle. This targeted activation is designed to maximize the therapeutic effect within the lungs. The rate of hydrolysis is a critical factor; it must be rapid enough to provide a timely onset of action. Studies have shown that for most patients, the onset of bronchodilator activity occurs within minutes of administration, indicating efficient enzymatic conversion. nih.gov

Table 2: Prodrug Hydrolysis Details Press the buttons to sort the table content.

AspectDescriptionReference
ProdrugBitolterol mesylate nih.gov
Activating EnzymeEsterases (e.g., Carboxylesterases) nih.govnih.gov
ReactionHydrolysis of two ester bonds nih.gov
Active MetaboliteColterol (N-tert-butylarterenol) nih.govnih.gov
Primary Site of ActivationLung tissue, due to high esterase concentration nih.govnih.gov
Activation OnsetOccurs within minutes of administration nih.gov

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution Studies in Animal Models

Preclinical investigations in animal models, such as dogs, have provided insights into the absorption and distribution patterns of bitolterol (B1667532) mesylate.

Tissue Distribution Patterns and Organ Accumulation

Studies in dogs following intravenous administration of radiolabeled bitolterol demonstrated that radioactivity was concentrated in lung tissue. This suggests a propensity for the compound or its metabolites to distribute to and potentially accumulate in the lungs. Recovery of intact [3H]bitolterol in lung tissue at 4.5 hours post-administration ranged from 26% to 46% of the total tissue radioactivity after intravenous dosing. Following intraduodenal administration, the recovery of intact drug in lung tissue at the same time point was lower, ranging from 4% to 14% of total tissue radioactivity. The design of bitolterol mesylate as a prodrug was intended, in part, to reduce its solubility in lung fluids, thereby potentially slowing the absorption rate and prolonging lung exposure.

Table 1: Recovery of Intact [3H]Bitolterol in Dog Lung Tissue (4.5 hours post-administration)

Administration RouteRange of Intact Drug Recovery (% of total tissue radioactivity)
Intravenous26 - 46%
Intraduodenal4 - 14%

Influence of Administration Route on Systemic Availability

Studies in dogs indicated that bitolterol is absorbed following oral administration. Peak plasma radioactivity in dogs after an oral dose (200 µg/kg) was approximately 4% of the dose. The route of administration influences the systemic availability and tissue targeting. Intravenous administration led to a notable concentration of radioactivity in lung tissue. The prodrug design, aiming for reduced solubility in lung fluids, contributes to slower absorption, which can prolong exposure at the local site. While not directly comparing systemic availability across all routes in animal models within the search results, the general principle for inhaled drugs is lower systemic exposure compared to oral administration, allowing for targeted delivery to the lungs.

Metabolic Pathways and Enzyme Systems

The metabolic activation of bitolterol mesylate is a critical step in its pharmacological action.

Esterase-Mediated Hydrolysis Pathways

Bitolterol is a diester of colterol (B100066) and functions as a prodrug. Its activation occurs primarily through hydrolysis mediated by esterase enzymes. These esterases are present in various tissues, including the lung, where their high concentration facilitates the conversion of bitolterol to the active compound, colterol (N-t-butyl-arterenol). This hydrolysis in the lung, blood, and other tissues is essential for the release of the active beta-2 adrenergic agonist.

Other Potential Metabolic Transformations

Following the hydrolysis of bitolterol to colterol, the active metabolite undergoes further metabolic transformations. Studies in both humans and dogs have shown that colterol is metabolized via conjugation and 3-O-methylation. The 3-O-methyl metabolite of colterol is identified as N-t-butylmetarterenol. These subsequent metabolic steps are involved in the termination of the pharmacological activity of colterol.

Elimination and Excretion Profiles in Animal Models

Elimination and excretion patterns of bitolterol mesylate and its metabolites have been investigated in animal models, notably in dogs. Over a 0-72 hour period, the recovery of radioactivity in dog urine accounted for 58% of the administered dose, while 23% was recovered in the feces. Analysis of urine samples from dogs revealed similar patterns of metabolites to those found in human urine, including both free and conjugated forms of colterol and its 3-O-methyl metabolite, N-t-butylmetarterenol. The major radioactive components detected in the feces of dogs were identified as intact bitolterol and colterol.

Table 2: Recovery of Radioactivity in Dog Excreta (0-72 hours post-administration)

ExcretaRecovery of Radioactivity (% of dose)
Urine58%
Feces23%

Primary Routes of Excretion (Urinary, Fecal, Biliary)

The excretion pathways of bitolterol and its metabolites are influenced by the route of administration. Following oral administration of tritiated ([³H]) bitolterol in rats, the majority of the radioactivity was excreted in the urine. nih.gov However, after intraperitoneal or intravenous injection, approximately equal amounts of ³H were recovered in urine and feces. nih.gov

Biliary excretion plays a significant role, particularly after parenteral administration. Approximately half of the administered dose was excreted in the bile following parenteral routes. nih.gov In contrast, only a small amount of radioactivity was found in the bile after oral dosing. nih.gov The material excreted in the bile primarily consisted of glucuronides, regardless of the administration route. nih.gov

Urinary excretion included the glucuronides of colterol and 3-O-methyl-colterol after oral administration. nih.gov Following parenteral administration, free colterol and 3-O-methyl-colterol were also present in the urine, in addition to the glucuronides. nih.gov

The excretion of the drug and its metabolites appears to be largely complete within 72-96 hours after a single dose, based on studies with a related compound administered parenterally or orally. medcentral.com

Here is a summary of excretion routes observed in rats based on administration route:

Administration Route (Rat)Primary Excretion Route(s)Major Biliary ComponentMajor Urinary Components
OralUrine (mostly)GlucuronidesColterol glucuronide, 3-O-methyl-colterol glucuronide nih.gov
IntraperitonealUrine and Feces (approx. equal)GlucuronidesFree colterol, Free 3-O-methyl-colterol, Glucuronides nih.gov
IntravenousUrine and Feces (approx. equal)GlucuronidesFree colterol, Free 3-O-methyl-colterol, Glucuronides nih.gov

Clearance Mechanisms

Bitolterol, being a prodrug, is subject to enzymatic hydrolysis to its active metabolite, colterol. This hydrolysis is a primary clearance mechanism for the parent drug nih.govmedkoo.comnih.gov. Esterases in the lung are involved in the activation of bitolterol medkoo.com. In vitro studies in rats showed that bitolterol was hydrolyzed to colterol in the stomach, and this hydrolysis occurred more rapidly with homogenates of intestinal mucosa compared to stomach homogenates. nih.gov

Following activation, the resulting colterol and its metabolites undergo further processing and excretion. The formation of glucuronide conjugates of colterol and 3-O-methyl-colterol represents a significant metabolic pathway leading to their excretion, particularly in urine and bile. nih.gov While specific detailed clearance rates for bitolterol mesylate in preclinical studies were not extensively detailed in the provided search results, the metabolic transformation via esterase hydrolysis and subsequent conjugation are key mechanisms involved in its elimination.

Structure Activity Relationship Sar of Bitolterol Mesylate and Analogs

Core Structural Requirements for Beta-Adrenergic Activity

The fundamental pharmacophore for adrenergic agonists is a substituted phenylethylamine. uobasrah.edu.iqwikipedia.org High agonist activity generally requires a structure where two carbon atoms separate the aromatic ring from the amino group. uobasrah.edu.iq The presence of a hydroxyl group on the β-carbon (the carbon atom adjacent to the nitrogen) significantly enhances agonist activity at both alpha and beta receptors. uobasrah.edu.iq This β-hydroxyl group is present in all marketed β2-agonists and makes the carbon chiral. wikipedia.org The aromatic ring also plays a crucial role. While a catechol moiety (3,4-dihydroxyphenyl) is a common feature in potent adrenergic agonists like norepinephrine (B1679862) and epinephrine (B1671497), it is not strictly essential for beta-adrenergic activity and can be replaced by other substituted phenyl rings to achieve selectivity, particularly for beta-2 receptors. uobasrah.edu.iq At physiological pH, the amine group is typically ionized, which is important for direct agonist activity. uobasrah.edu.iq Primary and secondary amines generally exhibit good adrenergic activity, whereas tertiary amines and quaternary ammonium (B1175870) salts are less active as direct agonists. uobasrah.edu.iq

Impact of Substitutions on the Aliphatic Amine Moiety

Substitutions on the aliphatic amine moiety, particularly on the nitrogen atom (N-substituent) and the alpha-carbon (the carbon atom between the aromatic ring and the nitrogen), profoundly affect the pharmacological profile of beta-adrenergic agonists. uobasrah.edu.iqjove.com

N-Substituent Effects on Receptor Selectivity

The nature and size of the substituent on the amino nitrogen are critical determinants of adrenergic receptor selectivity. uobasrah.edu.iquoanbar.edu.iqwikipedia.org Generally, as the size of the N-substituent increases, alpha-receptor agonist activity decreases, and beta-receptor agonist activity increases. uobasrah.edu.iquoanbar.edu.iq For instance, norepinephrine (with a primary amine) has more alpha activity, while epinephrine (with a methyl group on the nitrogen) is potent at alpha, beta-1, and beta-2 receptors. uobasrah.edu.iq Isoproterenol, with an isopropyl group, is a potent beta-1 and beta-2 agonist with little alpha affinity. uobasrah.edu.iq A bulky N-alkyl group, such as a tert-butyl group, is particularly effective in conferring selectivity for beta-adrenergic receptors. uoanbar.edu.iq For example, N-tert-butylnorepinephrine (colterol), the active metabolite of bitolterol (B1667532), is significantly more potent at tracheal beta-2 receptors than at cardiac beta-1 receptors. uobasrah.edu.iq This suggests that the beta-receptor possesses a larger lipophilic binding pocket near the amine-binding site compared to alpha-receptors. uobasrah.edu.iq Larger lipophilic groups on the nitrogen can also afford compounds with alpha-blocking activity. gpatindia.com Arylalkyl groups on the nitrogen can provide beta selectivity, increased cell penetration, and enhanced lipophilicity, contributing to a longer duration of action. gpatindia.com

Stereochemical Considerations and Enantiomeric Activity

The presence of a hydroxyl group on the β-carbon introduces a chiral center, leading to the existence of stereoisomers (enantiomers). wikipedia.orgatsjournals.org Biological systems, including adrenergic receptors, are often stereospecific, meaning that one enantiomer is typically significantly more active than the other. atsjournals.orgmdpi.comresearchgate.net For beta-adrenergic agonists, the (R)-enantiomer generally exhibits higher activity. wikipedia.orgatsjournals.orgresearchgate.net This is thought to be due to optimal interaction between the β-hydroxyl group in the (R)-configuration and specific residues in the receptor binding site, such as Ser 165. atsjournals.org For example, the (R)-enantiomer of albuterol is at least 100-fold more potent as a beta-2 agonist than the (S)-enantiomer. atsjournals.org While bitolterol itself is a prodrug, its active metabolite, colterol (B100066), possesses this chiral center. The pharmacological activity of colterol resides predominantly in the (R)-enantiomer. ontosight.ai

Aromatic Ring Substitutions and Their Pharmacological Consequences

Substitutions on the aromatic ring of the phenylethylamine skeleton significantly influence receptor activity, selectivity, and metabolic stability. uobasrah.edu.iqjove.com The presence of hydroxyl groups on the aromatic ring is important for adrenergic activity. uobasrah.edu.iq While the catechol structure (hydroxyl groups at the 3 and 4 positions) is common in potent agonists, it is susceptible to metabolism by catechol-O-methyltransferase (COMT), leading to a shorter duration of action and poor oral bioavailability. uobasrah.edu.iq

Replacing the catechol moiety with other substituted phenyl rings can yield selective beta-2 agonists with improved pharmacokinetic properties. uobasrah.edu.iq For instance, replacing the catechol function with a resorcinol (B1680541) structure (hydroxyl groups at the 3 and 5 positions), as seen in metaproterenol (B1677457), results in a selective beta-2 agonist that is not a substrate for COMT, leading to better absorption and a longer duration of action. uobasrah.edu.iq Similarly, substituting the meta-hydroxyl of the catechol with a hydroxymethyl group, as in albuterol, also confers beta-2 selectivity and resistance to COMT metabolism. uobasrah.edu.iq Bitolterol's structure, as a diester prodrug of colterol, involves modifications to the hydroxyl groups on the aromatic ring of the colterol structure. nih.govnih.gov

The Prodrug Design and its Contribution to Pharmacological Profile

Bitolterol mesylate is designed as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form, colterol. nih.govnih.govdrugbank.commedicaldialogues.in In bitolterol, the catechol hydroxyl groups of colterol are esterified with 4-methylbenzoic acid. pharmaguideline.com This ester modification significantly alters the compound's properties. The prodrug is hydrolyzed by esterases, primarily in the lungs, to release the active catecholamine, colterol. nih.govpharmaguideline.comyoutube.com

Synthetic Methodologies and Chemical Derivations

General Synthetic Routes for Bitolterol (B1667532) Base

Bitolterol is a diester of colterol (B100066) nih.govchemicalbook.com. A general synthetic route for Bitolterol involves the reaction of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone (colterol precursor) with 4-methylbenzoyl chloride, followed by reduction gpatindia.com. Specifically, the reaction of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone and 4-methylbenzoyl chloride yields an intermediate compound, which is then reduced to produce Bitolterol gpatindia.com.

Patents describe methods for obtaining micronized active agent particles, which could be relevant to the final form of Bitolterol base or its salts google.com.

Synthesis of Bitolterol Mesylate Salt

Bitolterol mesylate is the methanesulfonate (B1217627) salt of Bitolterol base medkoo.comnih.gov. The synthesis of Bitolterol mesylate involves forming the salt from the Bitolterol base and methanesulfonic acid. Chemical databases list Bitolterol mesylate with its CAS number and chemical formula, indicating its salt form medkoo.comnih.govmedchemexpress.com.

Preparation of Related Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a compound's structure affect its biological activity slideshare.netscscop.org. For sympathomimetic agents like Bitolterol, the presence of a primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring is essential for high agonist activity gpatindia.com. Bitolterol is a prodrug where the catechol hydroxyl groups of colterol are esterified with p-toluate (B1214165) groups, which increases its lipid solubility nih.govuobaghdad.edu.iquobaghdad.edu.iq. This chemical modification influences its pharmacological properties and metabolism slideshare.net.

The preparation of related analogues for SAR studies would involve synthesizing compounds with variations in the ester groups, the amine substituent, or the phenyl ring substitution, to explore their impact on beta-2 adrenergic receptor activity and prodrug properties. Patents may describe the synthesis of various adrenergic agonists, some of which could be considered analogues or related compounds in SAR studies google.comgoogleapis.comgoogle.com.

Techniques for Stereoselective Synthesis

Bitolterol is described as the di-4-toluate ester of (+-)-N-tert-butylnoradrenaline (colterol) nih.govchemicalbook.comchemicalbook.com. The (+-)- indicates that Bitolterol is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) at the chiral center on the hydroxyl-bearing carbon atom.

Chromatographic Techniques for Purity and Content Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), has been a cornerstone in the analysis of bitolterol mesylate, enabling the separation, identification, and quantification of the compound and related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC method development for bitolterol mesylate has focused on achieving efficient separation and accurate quantification. A reversed-phase HPLC method employing ion-pairing has been developed for the analysis of bitolterol mesylate, including its determination in aerosol dosage forms. researchgate.netnih.govoup.com This approach has been shown to be stability-indicating, capable of separating bitolterol from known degradation products and those formed under stress conditions. oup.com The specificity of such methods has been demonstrated through selectivity studies and peak homogeneity tests. researchgate.net

Application of Reversed-Phase Ion-Pairing Chromatography

Reversed-phase ion-pairing chromatography has been specifically applied to the analysis of bitolterol mesylate in various research formulations, including aerosol and solution dosage forms. researchgate.netoup.com This technique utilizes an ion-pairing agent in the mobile phase to enhance the retention and separation of ionizable compounds like bitolterol mesylate on a reversed-phase stationary phase. nih.gov The applicability of this method for bitolterol mesylate in aerosol formulations has been confirmed by the linearity of recovery results from synthetic samples and by chromatograms of standard and sample preparations. oup.com

Stability-Indicating Assay Development for Research Formulations

The development of stability-indicating assays is crucial in pharmaceutical research to monitor the degradation of a compound over time and under various stress conditions.

Detection and Quantitation of Degradation Products

Stability-indicating HPLC methods for bitolterol mesylate are designed to detect and quantify degradation products alongside the parent compound. oup.com These methods have demonstrated the separation of known degradation products and those resulting from stressing solution samples. oup.com For instance, studies have shown the stability of bitolterol mesylate in certain formulations over extended periods at specific temperatures, with quantified losses observed under accelerated conditions. fda.gov.tw Bitolterol is a prodrug of colterol, and the hydrolysis to colterol represents a key metabolic pathway. pharmacompass.comnih.gov Analytical methods must be able to distinguish between bitolterol, colterol, and other potential degradation products like 1-Oxo Colterol. pharmaffiliates.com

Assessment of Analytical System Suitability Parameters

Analytical system suitability parameters are assessed to ensure the performance and validity of chromatographic methods used in bitolterol mesylate research. Parameters such as resolution factor between bitolterol and related compounds (e.g., colterol triester), capacity factors, number of theoretical plates, and tailing factors are calculated and monitored. nih.govoup.com Studies have investigated the effect of factors like column age on these system suitability parameters over time, revealing potential reductions in column performance. nih.govoup.com

Spectroscopic and Spectrometric Characterization in Research

While the provided search results primarily highlight chromatographic techniques, spectroscopic and spectrometric methods are generally employed in pharmaceutical research for the structural characterization and identification of compounds and their degradation products. Techniques such as UV spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information regarding the molecular structure and purity of bitolterol mesylate and its transformation products. Although specific details on the application of these methods solely for bitolterol mesylate characterization in the context of the provided outline sections are limited in the search results, these techniques are fundamental in supporting chromatographic analyses, particularly in identifying unknown peaks corresponding to degradation products. pharmacompass.compatsnap.com

Compound Table:

Compound NamePubChem CID
Bitolterol mesylate35330
Colterol65638
Colterol triesterN/A
1-Oxo Colterol105644-17-5 (CAS)

Bitolterol mesylate, a diester sympathomimetic amine, functions as a prodrug that is converted to its active metabolite, colterol, through hydrolysis by esterases in the body, particularly in the lungs. pharmacompass.comnih.gov Colterol is a selective beta-2 adrenergic receptor agonist, exerting its bronchodilatory effect by increasing intracellular cAMP levels in bronchial smooth muscle. pharmacompass.com Research into bitolterol mesylate necessitates robust analytical techniques to ensure the quality, purity, and stability of the compound in various research formulations. Advanced chromatographic and spectroscopic methodologies play a vital role in these investigations.

Chromatographic Techniques for Purity and Content Analysis

Stability-Indicating Assay Development for Research Formulations

Developing stability-indicating assays is critical for monitoring the degradation of bitolterol mesylate under various conditions and ensuring the integrity of research formulations over time.

Detection and Quantitation of Degradation Products

Stability-indicating HPLC methods are designed to effectively separate and quantify bitolterol mesylate from its degradation products. oup.com These methods have been shown to resolve known degradation products and those that form when samples are subjected to stress conditions. oup.com For example, studies have assessed the stability of bitolterol mesylate in certain formulations, observing and quantifying degradation over time and under accelerated storage conditions. fda.gov.tw As bitolterol is a prodrug of colterol (B100066), analytical methods must differentiate between the parent compound, the active metabolite (colterol), and other potential degradation products like 1-Oxo Colterol. pharmacompass.comnih.govpharmaffiliates.com

Assessment of Analytical System Suitability Parameters

Analytical system suitability parameters are routinely assessed to ensure the performance and validity of the chromatographic methods used for bitolterol mesylate analysis in research. Key parameters monitored include the resolution factor between bitolterol and closely eluting substances such as colterol triester, capacity factors, theoretical plate count, and peak tailing factors. nih.govoup.com Investigations have explored the impact of factors like the age of the chromatographic column on these system suitability parameters over extended periods, highlighting potential changes in column performance. nih.govoup.com

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are fundamental tools in pharmaceutical research for the structural elucidation and characterization of drug compounds and their degradation products. While the provided search results primarily emphasize chromatographic applications, methods such as UV spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are generally utilized to complement chromatographic data. These techniques provide crucial information about the molecular structure, purity, and identity of bitolterol mesylate and any transformation products that may arise. pharmacompass.compatsnap.com Although specific detailed applications for bitolterol mesylate within the strict confines of the outlined sections were not extensively detailed in the search results, these methods are essential for confirming the identity of separated peaks from chromatographic analysis and for characterizing novel degradation products.

Q & A

Q. What is the pharmacological mechanism of action of bitolterol mesylate in bronchial smooth muscle relaxation, and how can this be experimentally validated?

Bitolterol mesylate acts as a short-acting β₂-adrenergic receptor agonist, inducing bronchodilation via cAMP-mediated signaling. To validate this:

  • Use radioligand binding assays with human β₂-adrenergic receptor (β₂-AR) membranes to measure affinity (Kd) and selectivity .
  • Perform functional assays in isolated tracheal rings or airway smooth muscle cells, monitoring cAMP levels via ELISA or FRET-based biosensors .
  • Reference control agonists (e.g., salbutamol) and antagonists (e.g., propranolol) to confirm specificity .

Q. What standardized experimental models are recommended for evaluating the efficacy of bitolterol mesylate in exercise-induced bronchospasm (EIB)?

  • In vivo models : Use murine or guinea pig models sensitized with histamine or methacholine to mimic bronchoconstriction. Measure airway resistance via plethysmography before/after bitolterol administration .
  • Clinical protocols : In human trials, administer 0.2–0.5 mg via nebulizer 15 minutes pre-exercise and monitor FEV₁ changes . Include crossover designs to compare efficacy against placebo or other β₂-agonists .

Q. How should researchers ensure reproducibility in synthesizing and characterizing bitolterol mesylate?

  • Synthesis : Follow Good Laboratory Practices (GLP) for esterification of bitolterol with methanesulfonic acid. Document reaction conditions (temperature, solvent purity) and intermediates via HPLC .
  • Characterization : Use NMR (¹H/¹³C) for structural confirmation and mass spectrometry for molecular weight validation. Purity (>99%) should be verified via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does bitolterol mesylate’s receptor subtype selectivity compare to other β₂-agonists, and what methodologies resolve conflicting binding affinity data?

  • Competitive binding assays : Compare bitolterol’s IC₅₀ against β₁-AR and β₂-AR subtypes using transfected HEK293 cells. Studies show β₂-AR selectivity (β₂:Ki = 1.2 nM vs. β₁:Ki = 480 nM) .
  • Contradiction resolution : Variability may arise from assay conditions (e.g., GTPγS inclusion). Standardize protocols using reference compounds (e.g., isoproterenol) and replicate across independent labs .

Q. What pharmacokinetic parameters should be prioritized when modeling bitolterol mesylate’s duration of action in different species?

  • Key parameters : Half-life (t½ = 3–4 hours in humans), plasma protein binding (85–90%), and metabolic clearance via esterase hydrolysis .
  • Species-specific modeling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodents vs. primates. Adjust for interspecies differences in lung esterase activity .

Q. How can researchers reconcile contradictory clinical data on bitolterol mesylate’s association with increased mortality in COPD patients?

  • Meta-analysis : Pool data from trials (e.g., Nathan et al., 1987 vs. Salpeter et al., 2006 ). Stratify by patient subgroups (e.g., baseline arrhythmia risk, dose).
  • Mechanistic studies : Investigate off-target effects (e.g., β₁-AR activation) via patch-clamp electrophysiology in cardiomyocytes .

Q. What molecular dynamics approaches elucidate bitolterol mesylate’s interaction with β₂-AR allosteric sites?

  • Cryo-EM/crystallography : Compare bitolterol-bound β₂-AR structures (e.g., PDB 2RH1 ) with inactive states to identify conformational changes.
  • Mutagenesis : Screen residues in transmembrane helices (e.g., Asp113, Ser203/207) to assess binding energy contributions via alanine scanning .

Methodological Guidance

Q. What experimental design principles minimize bias in bitolterol mesylate’s preclinical-to-clinical translation?

  • Blinding : Use double-blind protocols in animal/human studies to reduce observer bias .
  • Dose-response curves : Include ≥3 dose levels (e.g., 0.1, 0.3, 1.0 mg/kg) to establish efficacy thresholds and safety margins .

Q. How can researchers optimize combinatorial therapies using bitolterol mesylate and corticosteroids?

  • Synergy testing : Use isobolographic analysis in murine asthma models to evaluate additive vs. synergistic effects with dexamethasone .
  • Biomarkers : Measure interleukin-5 (IL-5) and eosinophil counts in bronchoalveolar lavage fluid to assess anti-inflammatory synergy .

Q. What longitudinal study designs are appropriate for assessing bitolterol mesylate’s long-term safety in chronic asthma management?

  • Cohort studies : Monitor patients for 5+ years, tracking adverse events (e.g., tachycardia, hypokalemia) via ECG and serum electrolytes .
  • Real-world data : Link electronic health records (EHRs) to evaluate hospitalization rates vs. other β₂-agonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.